USP5 ZnF-UBD Binding Affinity: 3.7-Fold Improvement Over the Acetic Acid Analog
2-(4-oxoquinazolin-3(4H)-yl)propanoic acid binds to the USP5 ZnF-UBD with a dissociation constant (Kd) of 60,000 nM (60 µM) [1]. In contrast, the closely related analog (4-oxoquinazolin-3(4H)-yl)acetic acid, which differs only by one methylene unit in the side chain, exhibits a Kd of 220,000 nM (220 µM) against the same target domain [2]. This represents a 3.7-fold improvement in binding affinity for the propanoic acid derivative relative to the acetic acid analog.
| Evidence Dimension | Binding Affinity (Kd) for USP5 ZnF-UBD |
|---|---|
| Target Compound Data | Kd = 60,000 nM (60 µM) |
| Comparator Or Baseline | (4-oxoquinazolin-3(4H)-yl)acetic acid: Kd = 220,000 nM (220 µM) |
| Quantified Difference | 3.7-fold higher binding affinity (lower Kd) for the target compound |
| Conditions | USP5 zinc-finger ubiquitin-binding domain (ZnF-UBD); binding affinity measured via BindingDB |
Why This Matters
Higher binding affinity (lower Kd) indicates stronger target engagement, which is critical for chemical probe development where robust and reproducible protein-ligand interactions are required for downstream functional assays.
- [1] Zhang Group. Binding Site BS02 for PDB 6p9g Chain A. Binding affinity: Kd=60000nM. Accessed April 23, 2026. View Source
- [2] BioLiP. 6nft:A (1.65) BS02. BindingDB: Kd=220000nM. Accessed April 23, 2026. View Source
